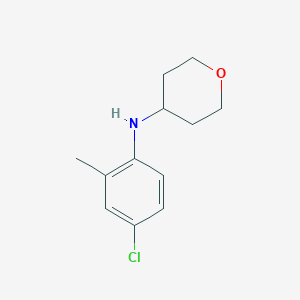

N-(4-chloro-2-methylphenyl)oxan-4-amine

Description

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(4-chloro-2-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H16ClNO/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

OGTJRICDAGRGGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Aromatic Nucleophilic Substitution and Amination

Method Overview:

This approach involves initial chlorination of 2-methylphenol (o-cresol), followed by nitration, reduction, and subsequent amination steps to introduce the amino group and form the oxan-4-amine heterocyclic ring.

- The reduction step is critical for converting nitro to amino, which then undergoes cyclization to form the oxan ring.

- The aromatic amino compound is then subjected to further substitution reactions to attach the phenyl group.

Heterocyclic Ring Formation via Cyclization

Method Overview:

This involves synthesizing the oxan-4-amine ring through cyclization of amino-phenol derivatives with suitable electrophiles or via ring-closure reactions.

- Cyclization often utilizes epoxide derivatives to form the oxan ring efficiently.

- The aromatic substitution on the heterocycle is achieved via nucleophilic aromatic substitution (SNAr) mechanisms.

Amine Functionalization and Final Derivatization

Method Overview:

The final step involves functionalizing the heterocyclic ring with the desired phenyl group bearing the 4-chloro-2-methyl substituents.

- Cross-coupling reactions are highly efficient for attaching aromatic groups onto heterocycles.

- The reaction conditions are optimized to prevent over-substitution or degradation of sensitive functional groups.

Summary of Key Data and Parameters

Research Findings and Data Tables

Table 1: Key Reagents and Their Roles

Table 2: Typical Yields and Purity

Chemical Reactions Analysis

N-(4-chloro-2-methylphenyl)oxan-4-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-chloro-2-methylphenyl)oxan-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in phenyl substituents, heterocycle type, or ring substitution patterns. Below is a comparative analysis:

Table 1: Structural Analogs of N-(4-Chloro-2-methylphenyl)oxan-4-amine

Key Observations :

- Substituent Position : The 4-chloro group in the target compound may enhance electron-withdrawing effects compared to meta-substituted analogs (e.g., 3-chlorophenyl in ).

- Heterocycle Size : Oxane (6-membered) vs. oxolane (5-membered) rings influence solubility and steric interactions. Smaller rings (oxolane) may reduce melting points .

Physicochemical Properties

Melting Points : Analogs such as 6-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine exhibit melting points of 159–161°C , suggesting the target compound may fall in a similar range.

Solubility : Polar heterocycles like oxane are typically soluble in organic solvents (e.g., acetonitrile, DCM) but less so in water. Hydrochloride salts (e.g., ) improve aqueous solubility.

Table 2: Bioactivity of Related Compounds

Notes:

- The 4-chloro-2-methylphenyl group is common in agrochemicals (e.g., chlordimeform ), but the target compound’s bioactivity remains unexplored.

- Oxazol-5-amine derivatives (e.g., ) show sulfonyl-based bioactivity, suggesting functional group modifications could tailor the target compound’s properties.

Biological Activity

N-(4-chloro-2-methylphenyl)oxan-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- An oxanamine moiety

- A chloro-substituted aromatic ring

This configuration allows for various chemical interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors involved in disease pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring's ability to engage in π-π interactions enhances the compound's binding affinity to target sites.

Biological Activity and Therapeutic Potential

Research indicates that compounds structurally related to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives with halogen substitutions often demonstrate enhanced antibacterial properties .

- Anti-inflammatory Properties : Compounds in this class have been explored as inhibitors of cyclooxygenase enzymes (COX), which are critical targets in anti-inflammatory therapies. The presence of a chloro group is known to increase the potency of such inhibitors.

- Antiviral Activity : Some analogues have been investigated for their potential to inhibit viral replication processes, particularly in adenoviruses. Certain derivatives have shown promising selectivity indexes and low cytotoxicity in preliminary studies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

| Study | Compound | Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 5-chloro-2-hydroxybenzamide analogues | HAdV inhibitors | 0.27 | >100 | |

| 3,4-Dichlorocinnamanilides | Antibacterial against MRSA | Submicromolar | N/A |

These studies highlight the potential of this compound and its derivatives in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis shows that modifications to the phenyl ring and the oxanamine core significantly influence biological activity. The introduction of halogen atoms generally enhances antimicrobial potency and selectivity towards specific targets. For instance, the position and type of substituents on the aromatic ring can alter binding affinities and pharmacokinetic properties .

Q & A

Q. Critical Factors :

- Electron-withdrawing groups (e.g., -Cl) on the aryl ring accelerate substitution but may require longer reaction times.

- Steric hindrance from the 2-methyl group necessitates elevated temperatures for complete conversion .

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on multi-technique analysis :

- NMR Spectroscopy :

- Mass Spectrometry :

- X-ray Crystallography :

Advanced: What mechanistic insights govern the reactivity of this compound in oxidation or substitution reactions?

Methodological Answer:

- Oxidation :

- Nucleophilic Substitution :

Advanced: How does this compound interact with biological targets in drug discovery pipelines?

Methodological Answer:

- Enzyme Inhibition :

- Protein-Templated Synthesis :

Advanced: What are the mass spectrometric fragmentation pathways of this compound?

Methodological Answer:

- FAB-MS Fragmentation :

- MS/MS Analysis :

Basic: How does this compound react with common electrophiles or nucleophiles?

Methodological Answer:

- Electrophilic Aromatic Substitution :

- Nitration (HNO₃/H₂SO₄) occurs at the para position to the methyl group, confirmed by HPLC and ¹H NMR .

- Nucleophilic Attack :

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation :

- ChemAxon or Schrödinger QikProp predicts logP ~2.5, indicating moderate lipophilicity.

- Solubility :

- pKa Prediction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.